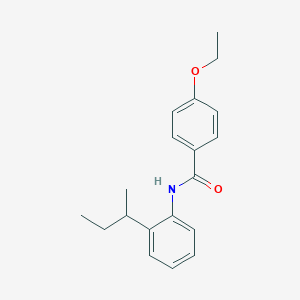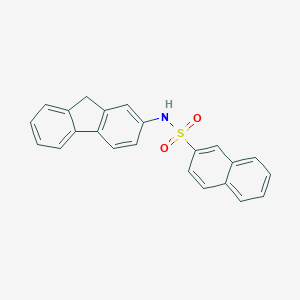
N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-2-naphthalenesulfonamide, commonly referred to as FNAS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNAS is a sulfonamide derivative that has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FNAS is not fully understood. However, it has been suggested that FNAS may act by inhibiting the activity of enzymes such as carbonic anhydrase and urease. FNAS has also been shown to inhibit the growth of some bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
FNAS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. FNAS has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, FNAS has been shown to have antioxidant properties by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FNAS in lab experiments is its unique properties, such as its fluorescent properties and antibacterial activity. FNAS can be used as a fluorescent probe for the detection of metal ions and in the development of biosensors. However, one limitation of using FNAS is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of FNAS in scientific research. One area of research is the development of new biosensors for the detection of other biomolecules. FNAS can also be used in the development of new antibacterial and antifungal agents. Additionally, the mechanism of action of FNAS needs to be further studied to fully understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of FNAS involves the reaction of 2-naphthylamine with 9H-fluorene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FNAS.
Wissenschaftliche Forschungsanwendungen
FNAS has been widely used in scientific research due to its unique properties. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. FNAS has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. Additionally, FNAS has been used in the development of biosensors for the detection of glucose and cholesterol.
Eigenschaften
Molekularformel |
C23H17NO2S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H17NO2S/c25-27(26,21-11-9-16-5-1-2-6-17(16)15-21)24-20-10-12-23-19(14-20)13-18-7-3-4-8-22(18)23/h1-12,14-15,24H,13H2 |
InChI-Schlüssel |
KUZRYVQGPWKXPD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



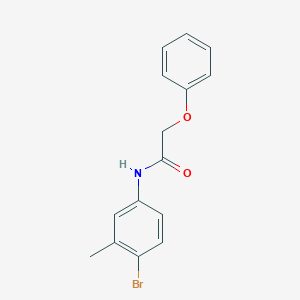
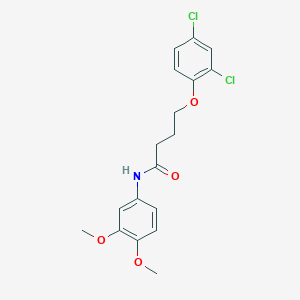
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)

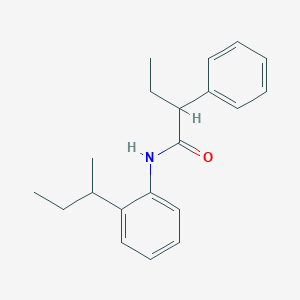

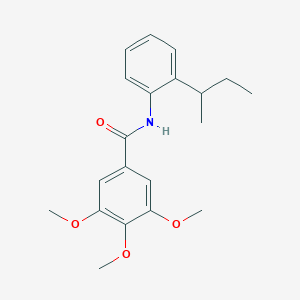
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)

